molecular formula C12H18O B7862434 2-(2-Methylphenyl)-2-pentanol

2-(2-Methylphenyl)-2-pentanol

Cat. No.: B7862434
M. Wt: 178.27 g/mol
InChI Key: HMZYSDQNOUARGB-UHFFFAOYSA-N
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Description

2-(2-Methylphenyl)-2-pentanol is an organic compound that belongs to the class of secondary alcohols It is characterized by a phenyl group substituted at the second position with a methyl group, and a pentanol chain attached to the second carbon of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)-2-pentanol can be achieved through several methods. One common approach involves the Grignard reaction, where 2-methylphenylmagnesium bromide reacts with pentanal. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of 2-(2-methylphenyl)-2-pentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve the desired reduction.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methylphenyl)-2-pentanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2-(2-methylphenyl)-2-pentanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be reduced to 2-(2-methylphenyl)-2-pentane using strong reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 2-(2-methylphenyl)-2-pentyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

    Oxidation: 2-(2-Methylphenyl)-2-pentanone.

    Reduction: 2-(2-Methylphenyl)-2-pentane.

    Substitution: 2-(2-Methylphenyl)-2-pentyl chloride.

Scientific Research Applications

2-(2-Methylphenyl)-2-pentanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavors due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)-2-pentanol involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The compound may also interact with enzymes and receptors, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

    2-(2-Methylphenyl)-2-butanol: Similar structure but with a shorter carbon chain.

    2-(2-Methylphenyl)-2-hexanol: Similar structure but with a longer carbon chain.

    2-(2-Methylphenyl)-2-propanol: Similar structure but with an even shorter carbon chain.

Uniqueness: 2-(2-Methylphenyl)-2-pentanol is unique due to its specific carbon chain length, which influences its physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-methylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-9-12(3,13)11-8-6-5-7-10(11)2/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZYSDQNOUARGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC=C1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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